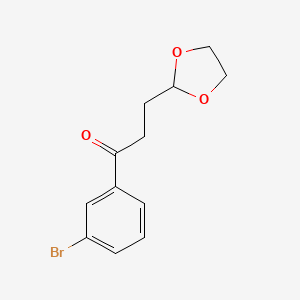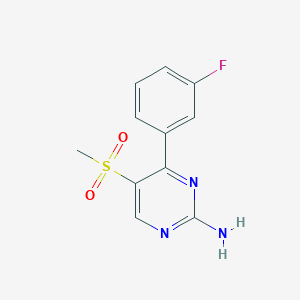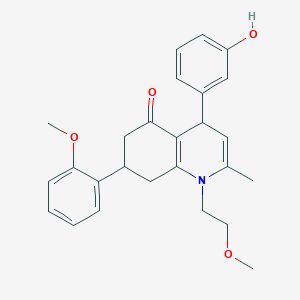
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound with a unique structure that includes hydroxyphenyl, methoxyethyl, and methoxyphenyl groups
準備方法
The synthesis of 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multiple steps, including the formation of the quinoline core and the subsequent functionalization of the hydroxyphenyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Functionalization: The hydroxyphenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production: Industrial methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
化学反応の分析
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution are commonly used.
Major Products: The major products formed from these reactions include quinones, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes such as kinases and phosphatases, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
When compared to similar compounds, 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one stands out due to its unique combination of functional groups and its potential applications. Similar compounds include:
Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline.
Phenyl Substituted Quinoline: Compounds like 4-phenylquinoline and 7-methoxyquinoline.
Tetrahydroquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroquinoline and 6-methoxy-1,2,3,4-tetrahydroquinoline.
特性
分子式 |
C26H29NO4 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
4-(3-hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C26H29NO4/c1-17-13-22(18-7-6-8-20(28)14-18)26-23(27(17)11-12-30-2)15-19(16-24(26)29)21-9-4-5-10-25(21)31-3/h4-10,13-14,19,22,28H,11-12,15-16H2,1-3H3 |
InChIキー |
BHOHSEFLOIUQCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C2=C(N1CCOC)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


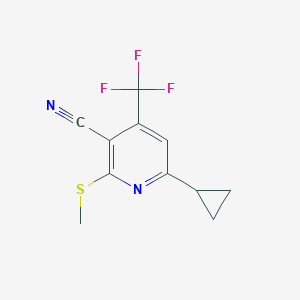


![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)
![3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769573.png)
![6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B11769578.png)
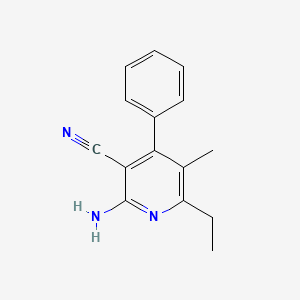
![N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769594.png)
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11769596.png)
![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)

